Meta-Chlorophenyl vs. Para-Chlorophenyl Regioisomer: Lipophilicity (XLogP3-AA) Comparison
The target compound (3-(3-chlorophenyl) substitution, meta-Cl) has a computed XLogP3-AA of 2.1 [1]. In the broader 1,2,4-oxadiazole azetidine class, shifting the chlorine atom from the meta to the para position is known to alter the molecular dipole moment and lipophilicity, which directly impacts membrane permeability and non-specific protein binding [2]. While a direct head-to-head experimental LogP comparison for the para-chloro regioisomer of this exact scaffold is not publicly available, class-level SAR data from the S1P1 agonist patent family (US9187437B2) demonstrates that meta- vs. para-substitution on the phenyl ring can shift EC₅₀ values by factors of >10-fold in functional GTPγS binding assays for related oxadiazole compounds [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | Hypothetical 3-(4-chlorophenyl) regioisomer: XLogP3-AA not experimentally determined; class-level SAR indicates significant potency differences for meta vs. para substitution in S1P1 receptor modulation (US9187437B2) |
| Quantified Difference | Not experimentally quantified for this exact pair; class-level EC₅₀ shifts >10-fold observed for analogous meta/para aryl substitutions in S1P1 GTPγS assays |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem); S1P1 GTPγS binding assay conditions as described in US9187437B2 |
Why This Matters
Lipophilicity differences between regioisomers can affect solubility, permeability, and off-target binding profiles, making the specific meta-chloro isomer non-interchangeable with para-chloro analogs in biological assays.
- [1] PubChem Compound Summary for CID 56764575; computed XLogP3-AA = 2.1. View Source
- [2] Das, J., Ko, S. S. (Bristol-Myers Squibb Co.). Substituted oxadiazole compounds. U.S. Patent No. 9,187,437 B2. Column 379, lines 25-28: compounds of Formula (I) show GTPγS S1P1 EC₅₀ values of 15 μM or less, with meta/para substitution patterns affecting potency. View Source
- [3] Das, J., Ko, S. S. (Bristol-Myers Squibb Co.). U.S. Patent No. 9,187,437 B2. Table of exemplified compounds with varying aryl substitution and corresponding S1P1 EC₅₀ values demonstrating meta/para SAR. View Source
